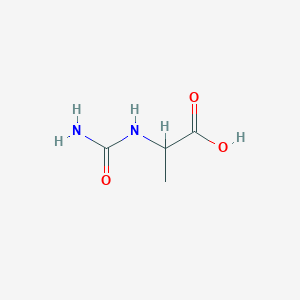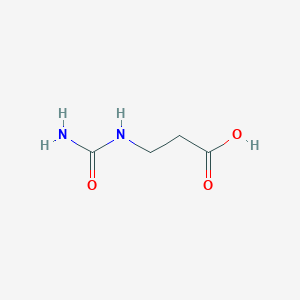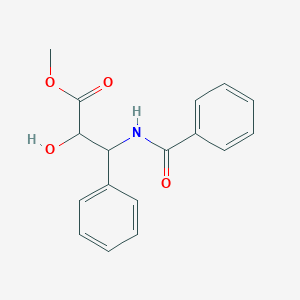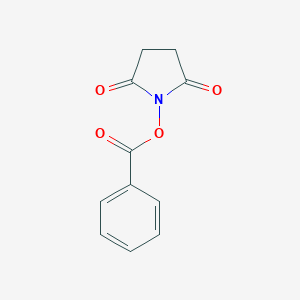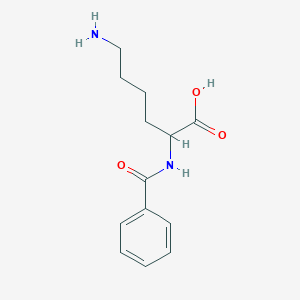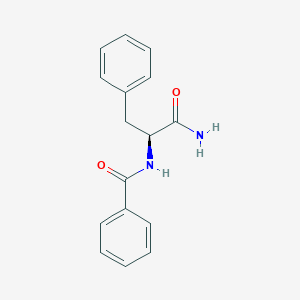
BZ-His-ome
Vue d'ensemble
Description
BZ-His-ome, also known as methyl 2-benzamido-3-(1H-imidazol-5-yl)propanoate, is a compound with the molecular formula C14H15N3O3 . It has a molecular weight of 273.29 .
Synthesis Analysis
The synthesis of BZ-His-ome involves the use of N-benzoyl serine methyl ester-O-mesylate as an alanyl transfer synthon . This synthon has been transformed to N-benzoyl phenylalanine methyl ester, N-benzoyl leucine methyl ester, and N-benzoyl tryptophan methyl ester via reaction with appropriate organo cuprate reagents .
Chemical Reactions Analysis
BZ-His-ome can undergo oxidation reactions with RuO4 to yield glutamine precursors . The mechanism of formation of the products has been delineated by model studies .
Physical And Chemical Properties Analysis
BZ-His-ome has a molecular weight of 273.29 . More detailed physical and chemical properties would require specific experimental measurements or computational simulations.
Applications De Recherche Scientifique
Biochemistry
Application Summary
BZ-His-ome is utilized in the study of enzymatic properties and reactions, particularly in the context of proteinase activity and esterase activity .
Methods and Procedures
The compound is used to investigate the hydrolysis of synthetic esters, such as Bz. Arg. OEt, Bz. His. OMe, Tos. Lys. OMe, or Ac. Tyr. OEt. The methods involve purifying enzymes through various techniques like iso-propanol and ammonium sulfate precipitation, followed by chromatography .
Results and Outcomes
The results indicate that BZ-His-ome can be hydrolyzed by certain enzymes, with an optimum pH for esterase activity being around 8.0. The molecular weight of the enzyme was estimated to be about 30,000 by gel filtration method .
Molecular Biology
Application Summary
In molecular biology, BZ-His-ome is applied in the structural detection of Z-DNA formation, using fluorescence probes .
Methods and Procedures
The application involves the use of BZ junctions as probes to detect the formation of left-handed Z-DNA surrounded by right-handed canonical B-DNA. Techniques such as extrusion PCR, IMAC, sonication, dialysis, and fluorescence assays are employed .
Results and Outcomes
The base extrusion structure of the BZ junction helps in detecting Z-DNA formation, with the use of 2-aminopurine (2AP) fluorescent probes providing measurable results in solution .
Pharmacology
Application Summary
BZ-His-ome has been implicated in the synthesis of pharmaceutical compounds, such as bortezomib, which is used in the treatment of multiple myeloma and mantle cell lymphoma .
Methods and Procedures
The pharmacokinetics and pharmacodynamics of drugs like bortezomib are studied, with attention to how compounds like BZ-His-ome influence the systemic exposure and effects of the drug .
Results and Outcomes
Studies show that BZ-His-ome derivatives may affect the plasma concentrations of drugs, influencing their efficacy and safety profiles .
Biotechnology
Application Summary
BZ-His-ome is used in biotechnological applications related to enzyme purification and analysis .
Methods and Procedures
Similar to its use in biochemistry, BZ-His-ome is involved in the purification processes of enzymes, which are crucial for various biotechnological applications .
Results and Outcomes
The enzymatic properties studied using BZ-His-ome contribute to the development of biotechnological processes and products .
Medicinal Chemistry
Application Summary
In medicinal chemistry, BZ-His-ome is involved in the synthesis of various pharmacologically active compounds .
Methods and Procedures
The compound is used in the synthesis of benzimidazole derivatives, which have significant medicinal properties. The synthesis involves various chemical reactions and the use of catalysts .
Results and Outcomes
The resulting compounds from the use of BZ-His-ome in medicinal chemistry have potential applications in treating diseases due to their pharmacological properties .
Analytical Chemistry
Application Summary
BZ-His-ome plays a role in the development of analytical methods for nucleic acid chemistry, aiding in the synthesis of oligonucleotides for therapeutic, diagnostic, and research applications .
Methods and Procedures
Analytical services include the custom manufacturing of nucleic acid chemistry options, where BZ-His-ome derivatives may be used as part of the synthesis process .
Results and Outcomes
The use of BZ-His-ome in analytical chemistry contributes to the precise and reliable synthesis of oligonucleotides, with controlled impurity levels critical for therapeutic applications .
Oligonucleotide Synthesis for Therapeutics
Application Summary
BZ-His-ome is integral to the synthesis of oligonucleotides used in therapeutic applications, such as antisense drugs, siRNA, and aptamers .
Methods and Procedures
The synthesis involves using BZ-His-ome as a building block in the stepwise construction of oligonucleotides, often employing solid-phase synthesis techniques.
Results and Outcomes
The oligonucleotides synthesized using BZ-His-ome have shown promise in clinical applications, targeting specific RNA sequences to modulate gene expression or inhibit viral replication .
Nucleic Acid Labeling & Oligo Synthesis
Application Summary
BZ-His-ome derivatives are used in the labeling of nucleic acids and the synthesis of modified oligonucleotides, which are crucial for various molecular biology techniques .
Methods and Procedures
The application involves the incorporation of BZ-His-ome into oligonucleotides during synthesis, allowing for the introduction of fluorescent labels or other modifications that facilitate detection and analysis .
Results and Outcomes
Modified oligonucleotides containing BZ-His-ome have been successfully used in diagnostic assays, providing enhanced stability and specificity in hybridization-based techniques .
siRNA and Aptamer Applications
Application Summary
In the field of RNA interference and aptamer technology, BZ-His-ome is used to create 2’-O-methyl (OMe) modified oligonucleotides, which are known for their nuclease resistance and therapeutic potential .
Methods and Procedures
The synthesis of 2’-OMe modified oligonucleotides involves the incorporation of BZ-His-ome into the RNA backbone, which increases stability against enzymatic degradation and improves binding affinity to target molecules .
Results and Outcomes
These modifications have led to the development of more effective siRNA-based therapies and aptamers with increased stability and target specificity, opening new avenues for treatment and research .
Gene Synthesis and Molecular Assays
Application Summary
BZ-His-ome is employed in gene synthesis and molecular assays, which are pivotal for genetic engineering and diagnostic developments .
Methods and Procedures
Gene synthesis using BZ-His-ome involves assembling nucleic acid sequences in vitro, which can include the design and synthesis of DNA fragments that are then assembled into full genes. Molecular assays may utilize BZ-His-ome-modified oligonucleotides for enhanced specificity and sensitivity .
Results and Outcomes
The synthesized genes and molecular assays have facilitated advancements in genetic research and diagnostics, contributing to the development of personalized medicine and targeted therapies .
Diagnostic Oligonucleotide Probes
Application Summary
BZ-His-ome derivatives are used to create oligonucleotide probes for diagnostic purposes, aiding in the detection of genetic disorders and infectious diseases .
Methods and Procedures
The creation of these probes involves the incorporation of BZ-His-ome into the oligonucleotide sequence, which allows for the attachment of fluorescent labels or quenchers that enable the detection of specific nucleic acid sequences .
Results and Outcomes
These probes have been successfully used in various diagnostic platforms, offering high precision in the detection and quantification of target nucleic acids .
Antisense Oligonucleotides (ASOs)
Application Summary
BZ-His-ome is crucial in the development of ASOs, which are designed to interfere with gene expression for therapeutic purposes .
Methods and Procedures
ASOs are synthesized with BZ-His-ome to enhance their stability and binding affinity to target mRNA sequences. This process involves careful design and optimization to ensure specificity and efficacy .
Results and Outcomes
ASOs developed with BZ-His-ome have shown potential in treating a range of diseases by modulating gene expression, with some advancing into clinical trials .
siRNA Therapeutics
Application Summary
BZ-His-ome-modified siRNAs are used in RNA interference (RNAi) therapies, targeting specific genes to silence their expression .
Methods and Procedures
The siRNAs are synthesized with BZ-His-ome modifications to increase their resistance to nuclease degradation and improve cellular uptake. This results in more effective gene silencing and potential therapeutic effects .
Results and Outcomes
Modified siRNAs have demonstrated efficacy in preclinical studies, showing promise as a new class of therapeutics for various genetic disorders .
Nucleic Acid Therapeutics Manufacturing
Application Summary
BZ-His-ome is integral to the manufacturing process of nucleic acid therapeutics, ensuring high-quality synthesis of therapeutic-grade oligonucleotides .
Methods and Procedures
Manufacturing involves the large-scale synthesis of oligonucleotides with BZ-His-ome, adhering to stringent quality control measures to meet therapeutic standards .
Results and Outcomes
The production of high-purity, therapeutic-grade oligonucleotides enables the development of effective nucleic acid-based drugs for various medical conditions .
Safety And Hazards
Propriétés
IUPAC Name |
methyl (2S)-2-benzamido-3-(1H-imidazol-5-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-20-14(19)12(7-11-8-15-9-16-11)17-13(18)10-5-3-2-4-6-10/h2-6,8-9,12H,7H2,1H3,(H,15,16)(H,17,18)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUMRJPRROOAGQ-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN=CN1)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CN=CN1)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
BZ-His-ome | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




